molecular formula C12H18FN3O B1491451 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2097995-70-3

1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No. B1491451
CAS RN: 2097995-70-3
M. Wt: 239.29 g/mol
InChI Key: CWQXQXIKWKSBSZ-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (1-3AFEP) is a synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. This compound has a wide range of biochemical and physiological effects, and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Studies

  • A novel method for synthesizing compounds related to 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol, focusing on 3-(pyrrolidin-1-yl)piperidine, a diamine with significant medicinal chemistry applications, was proposed by Smaliy et al. (2011). This method is more efficient for producing larger quantities compared to previous complex processes (Smaliy et al., 2011).

  • Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a compound structurally related to 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol, providing insights into the solution and solid-state conformations of such compounds. This research contributes to understanding the physical and chemical properties of similar compounds (Ribet et al., 2005).

Medicinal Chemistry and Drug Development

  • Van Niel et al. (1999) explored the fluorination of indoles and piperidines, leading to compounds with high affinity and selectivity for the 5-HT1D receptor, an important target in medicinal chemistry. This research demonstrates the utility of fluorinated piperidines in drug development (Van Niel et al., 1999).

  • A study by Scheunemann et al. (2011) on nucleophilic ring-opening reactions of epoxypiperidines highlights the synthesis of compounds like 4-fluorobenzyltrozamicol, a ligand for the vesicular acetylcholine transporter. This research is relevant for developing new pharmacological agents (Scheunemann et al., 2011).

Pharmacological Research

  • In the field of pharmacology, compounds structurally similar to 1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol have been investigated for their affinity and selectivity for various receptors. For example, a study by Perregaard et al. (1995) synthesized a series of indole- and piperidine-based compounds with high affinity for sigma 1 and sigma 2 binding sites, demonstrating their potential as pharmacological tools or therapeutic agents (Perregaard et al., 1995).

properties

IUPAC Name

1-(3-aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c13-5-3-9-8-16(7-4-11(9)17)12-10(14)2-1-6-15-12/h1-2,6,9,11,17H,3-5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQXQXIKWKSBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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